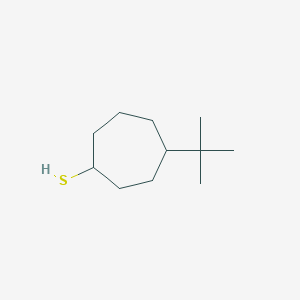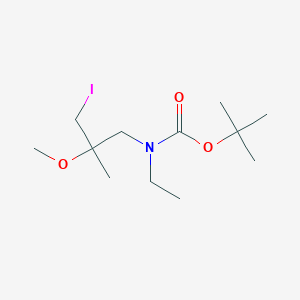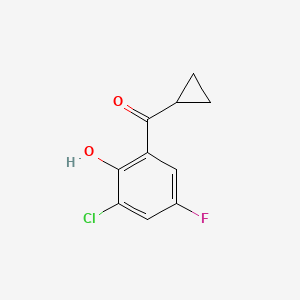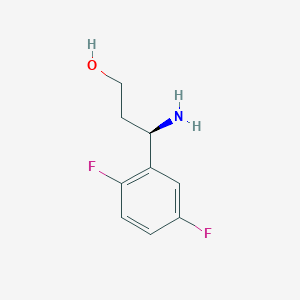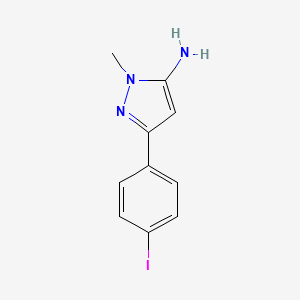
3-(4-Iodophenyl)-1-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Iodophenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with an iodophenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the iodination of a precursor compound followed by the formation of the pyrazole ring. One common method involves the reaction of 4-iodoaniline with methylhydrazine under acidic conditions to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Iodophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-(4-Iodophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound is explored for its use in the development of new materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 3-(4-Iodophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The iodine atom can facilitate binding to proteins or enzymes, affecting their activity. The pyrazole ring can also interact with various biological pathways, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but different functional groups.
N-(4-Iodophenyl)-β-alanine: A derivative with a different core structure but similar iodine substitution.
Uniqueness
3-(4-Iodophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of a pyrazole ring and an iodophenyl group, which imparts distinct chemical and biological properties compared to other iodinated compounds .
Eigenschaften
Molekularformel |
C10H10IN3 |
|---|---|
Molekulargewicht |
299.11 g/mol |
IUPAC-Name |
5-(4-iodophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H10IN3/c1-14-10(12)6-9(13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 |
InChI-Schlüssel |
QJENTGWQQGYTEN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


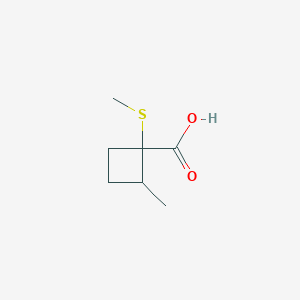
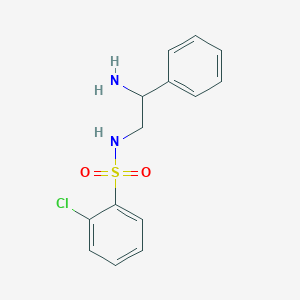
![3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine](/img/structure/B13302713.png)
![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/structure/B13302721.png)
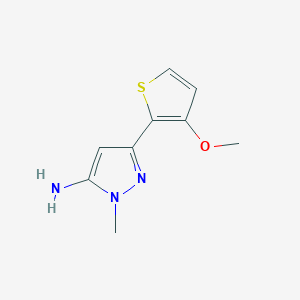
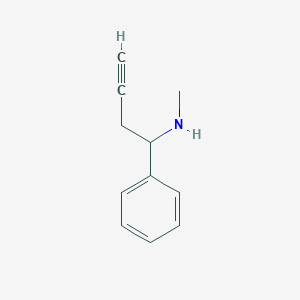
![4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302738.png)
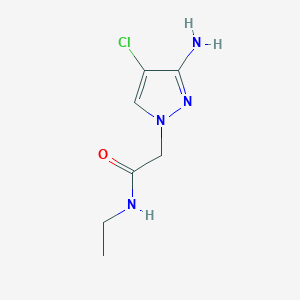
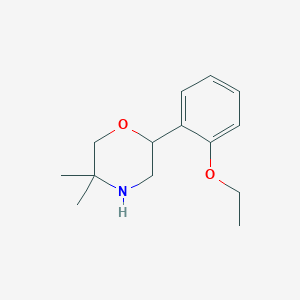
![1-[(6-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302768.png)
